molecular formula C20H29NaO13S B12766973 Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol CAS No. 163794-90-9

Sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol

Cat. No.: B12766973
CAS No.: 163794-90-9
M. Wt: 532.5 g/mol
InChI Key: VGDMAHFDCVAGPI-UHFFFAOYSA-M
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Description

1,3-Benzenedicarboxylic acid, 5-sulfo-, sodium salt (1:1), polymer with hexanedioic acid and 1,6-hexanediol is a complex polymeric compound. It is known for its unique chemical structure, which includes a sulfonated aromatic ring and aliphatic components. This compound is used in various industrial applications due to its stability and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzenedicarboxylic acid, 5-sulfo-, sodium salt (1:1), polymer with hexanedioic acid and 1,6-hexanediol typically involves a polycondensation reaction. The process begins with the preparation of the monomers: 1,3-benzenedicarboxylic acid, 5-sulfo-, sodium salt, hexanedioic acid, and 1,6-hexanediol. These monomers are then subjected to a polycondensation reaction under controlled conditions, usually in the presence of a catalyst such as antimony trioxide or titanium butoxide. The reaction is carried out at elevated temperatures (around 200-250°C) and under reduced pressure to facilitate the removal of water and drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors where the monomers are continuously fed into the system. The reaction conditions are carefully monitored to ensure consistent product quality. The polymer is then extruded, cooled, and pelletized for further processing or use in various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, 5-sulfo-, sodium salt (1:1), polymer with hexanedioic acid and 1,6-hexanediol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esterification: Esters of the polymer.

    Hydrolysis: Monomers such as 1,3-benzenedicarboxylic acid, 5-sulfo-, sodium salt, hexanedioic acid, and 1,6-hexanediol.

    Oxidation: Oxidized derivatives of the polymer.

Scientific Research Applications

1,3-Benzenedicarboxylic acid, 5-sulfo-, sodium salt (1:1), polymer with hexanedioic acid and 1,6-hexanediol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this polymer involves its ability to form stable, high-molecular-weight structures through polycondensation reactions. The sulfonic acid groups provide ionic character, which can interact with various substrates, enhancing the polymer’s functionality. The aliphatic components contribute to the flexibility and mechanical strength of the polymer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenedicarboxylic acid, 5-sulfo-, sodium salt (1:1), polymer with hexanedioic acid and 1,6-hexanediol is unique due to the presence of the sulfonic acid group, which imparts ionic character and enhances its interaction with various substrates. This makes it particularly useful in applications requiring specific functional properties that are not achievable with other polyesters .

Properties

CAS No.

163794-90-9

Molecular Formula

C20H29NaO13S

Molecular Weight

532.5 g/mol

IUPAC Name

sodium;3-carboxy-5-sulfobenzoate;hexanedioic acid;hexane-1,6-diol

InChI

InChI=1S/C8H6O7S.C6H10O4.C6H14O2.Na/c9-7(10)4-1-5(8(11)12)3-6(2-4)16(13,14)15;7-5(8)3-1-2-4-6(9)10;7-5-3-1-2-4-6-8;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);1-4H2,(H,7,8)(H,9,10);7-8H,1-6H2;/q;;;+1/p-1

InChI Key

VGDMAHFDCVAGPI-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=C(C=C1C(=O)[O-])S(=O)(=O)O)C(=O)O.C(CCCO)CCO.C(CCC(=O)O)CC(=O)O.[Na+]

Origin of Product

United States

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